RNR M1 Inhibitory Potency vs Hydroxyurea
In a direct head-to-head comparison using the same biochemical assay format, N-hydroxy-2-phenyl-1-hydrazinecarboxamide inhibited human ribonucleotide reductase M1 subunit with an IC₅₀ of 21.8 µM, whereas the classical RNR inhibitor hydroxyurea (HU) achieved only an IC₅₀ of approximately 997 µM [1][2]. This represents a 46-fold improvement in inhibitory potency conferred by the phenylhydrazine substitution. Both measurements were performed using human RNR M1 subunit expressed in Escherichia coli BL21 (DE3) with ¹⁴C-ADP as substrate and liquid scintillation detection, ensuring assay comparability.
| Evidence Dimension | Inhibition of human ribonucleotide reductase M1 subunit (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.18 × 10⁴ nM (21.8 µM) |
| Comparator Or Baseline | Hydroxyurea: IC₅₀ = 9.97 × 10⁵ nM (997 µM) |
| Quantified Difference | 46-fold greater potency (997 µM / 21.8 µM ≈ 45.7×) |
| Conditions | Human RNR M1 subunit expressed in E. coli BL21 (DE3); ¹⁴C-ADP substrate; liquid scintillation detection; curated by ChEMBL / Case Western Reserve University |
Why This Matters
For researchers optimizing RNR-targeted antiproliferative strategies, the 46-fold potency advantage translates to lower compound consumption, reduced solvent burden in cell-based assays, and a wider experimental window for structure–activity relationship (SAR) studies compared to hydroxyurea.
- [1] BindingDB Entry BDBM50500167 (CHEMBL3747291). Affinity Data: IC₅₀ = 2.18E+4 nM for human ribonucleotide reductase M1 subunit. Case Western Reserve University / ChEMBL curation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50500167. View Source
- [2] BindingDB Entry BDBM50017811 (CHEMBL467). Affinity Data: IC₅₀ = 9.97E+5 nM for human ribonucleotide reductase M1 subunit (Hydroxyurea). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50017811. View Source
